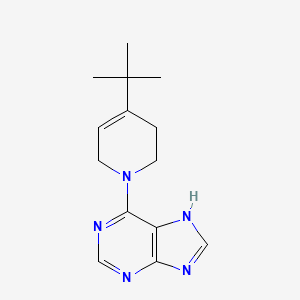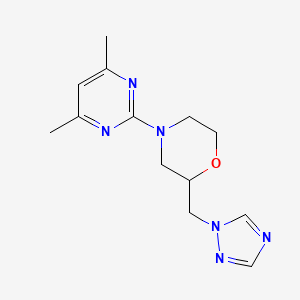![molecular formula C14H17N3O4S B7053176 2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid](/img/structure/B7053176.png)
2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid typically involves the formation of the pyrazole ring followed by sulfonylation and subsequent attachment to a benzoic acid derivative. Common synthetic methods for pyrazole derivatives include cyclocondensation of hydrazine with a carbonyl system and dipolar cycloaddition .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonylamino group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are synthesized from pyrazole derivatives and have applications in medicinal chemistry.
Uniqueness
2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonylamino group and the propylbenzoic acid moiety differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-4-10-5-6-12(11(9-10)14(18)19)16-22(20,21)13-7-8-17(2)15-13/h5-9,16H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYBJHYQHWXOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)NS(=O)(=O)C2=NN(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide](/img/structure/B7053098.png)


![N'-[(4-fluorophenyl)methyl]-N'-methyl-N-pyrimidin-2-ylethane-1,2-diamine](/img/structure/B7053120.png)
![4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7053131.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7053142.png)
![5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-methyltetrazole](/img/structure/B7053143.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7053148.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl-(dimethylsulfamoyl)amino]acetonitrile](/img/structure/B7053150.png)
![2-[Dimethylsulfamoyl-[(3-fluoro-4-methoxyphenyl)methyl]amino]acetonitrile](/img/structure/B7053153.png)
![3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile](/img/structure/B7053158.png)
![4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7053186.png)
![1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7053190.png)
![N-[2-(3-amino-3-oxopropyl)sulfanylphenyl]-3-(1,5-dimethylpyrazol-4-yl)propanamide](/img/structure/B7053196.png)
